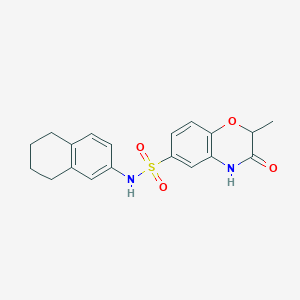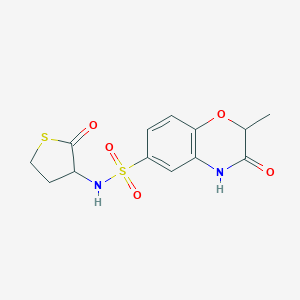![molecular formula C23H21ClN2O3 B270683 4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as PAC-1 and has been studied extensively for its ability to induce apoptosis in cancer cells.
Wirkmechanismus
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, PAC-1 has been shown to induce autophagy in cancer cells, a process that involves the degradation of cellular components to maintain cellular homeostasis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis and autophagy in cancer cells, PAC-1 has been shown to inhibit the growth of cancer stem cells. Additionally, PAC-1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the apoptotic pathway and developing new cancer therapies. However, one limitation of using PAC-1 in lab experiments is its potential toxicity. Careful consideration must be taken when handling PAC-1 to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the study of PAC-1. One potential area of research is the development of new cancer therapies based on the mechanism of action of PAC-1. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PAC-1. Finally, the potential use of PAC-1 in the treatment of inflammatory diseases warrants further investigation.
Synthesemethoden
The synthesis of PAC-1 involves the reaction of 4-chloro-3-nitrobenzoic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then reacted with N-(2-phenylethyl)amine and subsequently hydrolyzed to yield PAC-1.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This mechanism of action makes PAC-1 a promising candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Molekularformel |
C23H21ClN2O3 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
4-chloro-3-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-12-11-18(23(28)25-14-13-17-7-3-1-4-8-17)15-21(20)26-22(27)16-29-19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
IROVTYYLHCDXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)


![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)


![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)